
3-methoxy-N-(2-methoxyphenethyl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Isoxazoles, including MEOP, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of MEOP is based on the isoxazole ring, a five-membered heterocyclic moiety commonly found in many commercially available drugs . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl push the 5-methyl-isoxazole ring toward the secondary binding pocket, creating ideal binding interactions .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Aplicaciones Científicas De Investigación
Chemoselective Nucleophilic Chemistry and Insecticidal Activity
Isoxazole derivatives, including those related to 3-methoxy-N-(2-methoxyphenethyl)isoxazole-5-carboxamide, have been synthesized and evaluated for their insecticidal properties. The study by Yu et al. (2009) prepared a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, investigating their chemoselective nucleophilic reactions and assessing their insecticidal activity. This research contributes to understanding the potential agricultural applications of isoxazole derivatives (G. Yu et al., 2009).
Cytotoxicity of Isoxazole and Pyrazole Derivatives
Research into the cytotoxic effects of isoxazole derivatives on cancer cells has been conducted, with Hassan et al. (2014) synthesizing 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study highlights the potential of these compounds in developing new cancer therapies (Ashraf S. Hassan et al., 2014).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from isoxazole and their evaluation as anti-inflammatory and analgesic agents was explored by Abu‐Hashem et al. (2020). This research demonstrates the therapeutic potential of isoxazole derivatives in treating inflammation and pain, offering insights into their pharmacological applications (A. Abu‐Hashem et al., 2020).
Synthesis and Carbonic Anhydrase Inhibitory Properties
Isoxazole-containing sulfonamides have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. The study by Altug et al. (2017) showcases the potential of these compounds as inhibitors of different human isoforms of carbonic anhydrase, indicating their possible therapeutic applications (C. Altug et al., 2017).
Propiedades
IUPAC Name |
3-methoxy-N-[2-(2-methoxyphenyl)ethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-18-11-6-4-3-5-10(11)7-8-15-14(17)12-9-13(19-2)16-20-12/h3-6,9H,7-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVUXUAOEVOSPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC(=NO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2695361.png)

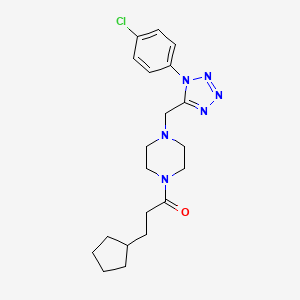

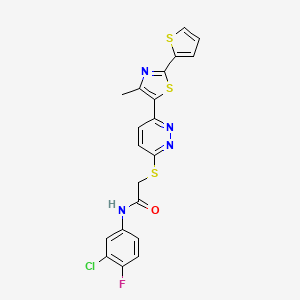
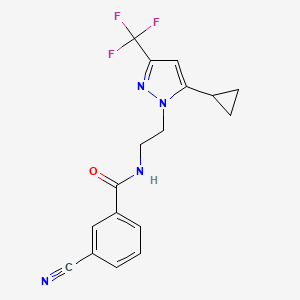
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2695370.png)
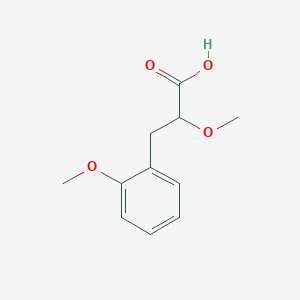
![Methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2695374.png)
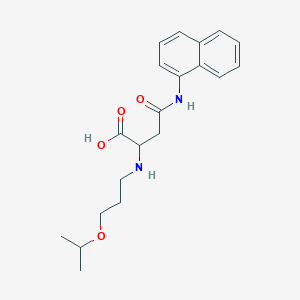


![(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2695383.png)

